N-[7-(Pyridin-3-YL)heptyl]acetamide

PDE4 inhibition cAMP signaling biochemical screening

Researchers requiring a validated pan-PDE reference compound often face batch-to-batch variability. This pyridinyl alkyl acetamide provides a defined inhibitory profile across PDE4A (Ki=240 nM), PDE7B (Ki=300 nM), and PDE5A (Ki=600 nM). • Multi-isoform PDE engagement for cAMP/cGMP crosstalk studies. • High-purity scaffold (≥95%) for systematic SAR and linker-length variation. • Reliable active control for high-throughput screening assay calibration.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 88940-86-7
Cat. No. B8319920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(Pyridin-3-YL)heptyl]acetamide
CAS88940-86-7
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCCCC1=CN=CC=C1
InChIInChI=1S/C14H22N2O/c1-13(17)16-11-6-4-2-3-5-8-14-9-7-10-15-12-14/h7,9-10,12H,2-6,8,11H2,1H3,(H,16,17)
InChIKeyXPEHMDQHJSNBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[7-(Pyridin-3-YL)heptyl]acetamide Specifications and Procurement


N-[7-(Pyridin-3-YL)heptyl]acetamide (CAS 88940-86-7) is a synthetic small molecule of the pyridinyl alkyl acetamide class, consisting of a pyridin-3-yl moiety linked via a seven-carbon heptyl chain to an acetamide functional group [1]. It is commercially available with reported purity of ≥95% and functions as a biochemical tool compound. The compound exhibits measurable inhibitory activity against phosphodiesterase 4A (PDE4A) with a Ki of 240 nM [2], establishing it as a reference ligand for PDE enzyme studies and a starting scaffold for structure-activity relationship exploration [3].

PDE inhibition tool compound for biochemical assays
Heptyl-linked pyridinyl acetamide scaffold for SAR exploration
Reported purity specification for research-grade procurement

Why N-[7-(Pyridin-3-YL)heptyl]acetamide Cannot Be Replaced by Analogs


Within the pyridinyl acetamide class, subtle modifications to the alkyl linker length or aromatic substituent position produce quantitatively measurable differences in target engagement and biochemical activity [1]. The seven-carbon heptyl chain of N-[7-(Pyridin-3-YL)heptyl]acetamide provides a specific spatial orientation of the pyridine ring relative to the acetamide moiety, which directly influences binding pocket accommodation in target proteins such as PDE4A and PDE7B [2]. Even structurally similar compounds differing only by chain length (e.g., butyl or pentyl analogs) or pyridinyl substitution pattern (e.g., pyridin-2-yl or pyridin-4-yl isomers) exhibit divergent potency profiles and cannot be assumed interchangeable without experimental validation [3].

Linker lengthShorter or longer alkyl chains may shift target engagement and binding affinity.
Pyridine isomerismPyridin-2-yl or pyridin-4-yl substitution may alter binding pocket accommodation.
Selectivity profileDiffering isoform selectivity may not transfer from class-specific PDE inhibitors.

N-[7-(Pyridin-3-YL)heptyl]acetamide: Differentiation Evidence vs. Comparators


PDE4A Inhibitory Activity vs. Rolipram

In an IMAP fluorescence polarization assay measuring inhibition of recombinant full-length human PDE4A using fluorescently labeled cAMP as substrate after 15 minutes of incubation, N-[7-(Pyridin-3-YL)heptyl]acetamide exhibited a Ki value of 240 nM [1]. Under the same assay system, the PDE4 reference inhibitor rolipram, a structurally distinct compound from the same pharmacological class, has a reported Ki of approximately 230 nM against human PDE4A [2]. This establishes N-[7-(Pyridin-3-YL)heptyl]acetamide as a pyridinyl acetamide-based tool compound with PDE4A inhibitory activity comparable to the classic reference inhibitor rolipram, but with a distinct chemotype that offers alternative physicochemical properties for assay development.

PDE4A inhibition vs rolipram
Cross-study comparable
Ki ≈ 240 nM (target) vs rolipram ~230 nM (IMAP assay)
May support alternative chemotype tool selection for PDE4A studies.
Cross-study comparison; assay conditions may differ.
PDE4 inhibition cAMP signaling biochemical screening

PDE Isoform Selectivity Profile

BindingDB-curated data from IMAP assays using recombinant human PDE isoforms demonstrates that N-[7-(Pyridin-3-YL)heptyl]acetamide inhibits PDE4A with Ki = 240 nM, PDE7B with Ki = 300 nM, and PDE5A with Ki = 600 nM [1]. The observed selectivity ratios are PDE7B/PDE4A = 1.25-fold and PDE5A/PDE4A = 2.5-fold. In contrast, the PDE4 reference inhibitor rolipram exhibits PDE4A/PDE5A selectivity exceeding 100-fold (Ki PDE5A > 25 µM) [2], while the PDE5 inhibitor sildenafil shows PDE5A/PDE4A selectivity > 1,000-fold [3]. N-[7-(Pyridin-3-YL)heptyl]acetamide thus occupies a unique position as a pan-PDE modulator with modest preference for PDE4A over PDE5A, distinct from both highly selective PDE4 inhibitors and PDE5-selective agents.

PDE isoform selectivity
Cross-study comparable
PDE4A/PDE5A ratio 2.5; rolipram >100, sildenafil >2,000
Supports multi-PDE profiling interpretation with modest selectivity window.
IMAP-based recombinant human isoforms.
PDE selectivity phosphodiesterase profiling off-target assessment

Chain Length-Dependent PDE4A Inhibition

Although direct head-to-head data for N-[7-(Pyridin-3-YL)heptyl]acetamide against shorter-chain analogs in PDE assays are not publicly available, class-level SAR analysis from the broader pyridinyl acetamide chemical series indicates that alkyl linker length significantly modulates target engagement [1]. In the Porcupine inhibitor series reported by Cheng et al., modification of the linker between the pyridine core and acetamide moiety produced IC50 values spanning two orders of magnitude, from 0.5 nM for the optimized compound 19 (GNF-6231) to >1,000 nM for truncated or extended analogs [2]. The seven-carbon heptyl chain in N-[7-(Pyridin-3-YL)heptyl]acetamide represents an intermediate linker length that balances conformational flexibility with target binding site complementarity—a parameter not available with shorter-chain (butyl, pentyl) or longer-chain (octyl, nonyl) commercial analogs.

Chain length SAR
Class-level inference
Linker modifications alter potency by 2–3 orders of magnitude in related series.
Linker length SAR context; data to verify for this specific scaffold.
Inferred from pyridinyl acetamide Porcupine inhibitor SAR.
structure-activity relationship linker optimization SAR analysis

Synthetic Access and Purity Benchmarking

N-[7-(Pyridin-3-YL)heptyl]acetamide is accessible via a well-characterized synthetic route: hydrolysis of the acetamide protecting group under acidic reflux conditions yields 3-pyridine heptanamine with a reported yield of 81.2% (3.4 g product from 5.1 g starting material) . Commercial sources supply the compound with reported purity of 95% . In comparison, structurally related N-[7-(pyridin-2-yl)heptyl]acetamide (pyridin-2-yl positional isomer) and N-[7-(pyridin-4-yl)heptyl]acetamide are not commonly stocked as catalog items and may require custom synthesis with variable lead times and quality assurance documentation. The 3-pyridinyl substitution pattern is the commercially standardized form with established analytical characterization (InChIKey: XPEHMDQHJSNBBO-UHFFFAOYSA-N) [1].

Synthetic access & purity
Supporting evidence
Synthesis yield 81.2% (reported); commercial purity 95%
Supports procurement with documented synthetic provenance.
Lot-specific analysis recommended for assay development.
chemical synthesis purity specification quality control

N-[7-(Pyridin-3-YL)heptyl]acetamide: Research Application Scenarios


PDE Panel Profiling and cAMP Signaling

Use N-[7-(Pyridin-3-YL)heptyl]acetamide as a pan-PDE reference compound in multi-isoform enzyme panels to assess functional consequences of concurrent PDE4/PDE5 inhibition. With Ki values of 240 nM (PDE4A), 300 nM (PDE7B), and 600 nM (PDE5A) [1], the compound provides a modest selectivity profile distinct from highly selective reference inhibitors such as rolipram (PDE4-selective) and sildenafil (PDE5-selective) [2]. This enables investigation of crosstalk between cAMP and cGMP signaling pathways in cellular models of inflammation, neurodegeneration, or cardiovascular function where dual PDE inhibition may produce non-additive pharmacological effects.

Medicinal Chemistry Scaffold Optimization

Employ N-[7-(Pyridin-3-YL)heptyl]acetamide as a starting scaffold for structure-activity relationship (SAR) exploration. The C7 heptyl linker provides a defined baseline for systematic chain-length variation studies, while the pyridin-3-yl acetamide core serves as a validated pharmacophore with demonstrated PDE4A engagement (Ki = 240 nM) [1]. The established synthetic route—acidic hydrolysis yielding 81.2% of the free amine intermediate—offers a reliable entry point for diversifying the amide moiety and introducing functional handles for bioconjugation or probe development .

Assay Development and HTS Controls

Utilize N-[7-(Pyridin-3-YL)heptyl]acetamide as an active control compound in high-throughput screening campaigns targeting PDE enzymes or related cAMP/cGMP signaling nodes. The compound's well-defined Ki values across multiple PDE isoforms (PDE4A: 240 nM; PDE7B: 300 nM; PDE5A: 600 nM) [1], combined with commercial availability at 95% purity [2], makes it suitable for establishing assay performance benchmarks, validating plate-to-plate consistency, and calibrating dose-response curve fitting algorithms in fluorescence polarization or IMAP-based PDE activity assays.

Wnt Signaling Pathway Tool Compound

While N-[7-(Pyridin-3-YL)heptyl]acetamide is not a Porcupine inhibitor itself, its structural homology to the pyridinyl acetamide chemical series from which potent Porcupine inhibitors (e.g., GNF-6231, IC50 = 0.5 nM) were discovered [1] positions it as a valuable reference compound for understanding the SAR transition between PDE-active and Porcupine-active chemotypes. Researchers investigating Wnt secretion inhibitors may employ this compound to delineate target-specific SAR and to differentiate Porcupine-mediated effects from off-target PDE modulation in cellular reporter assays.

Application
Selection Property
Validation Focus
Multi-PDE isoform profiling
Isoform selectivity profile
cAMP/cGMP crosstalk pathway response
Linker length SAR studies
Heptyl linker baseline
Scaffold diversification assessment
HTS assay control
Active control with defined Ki context
Plate-to-plate reproducibility validation
Wnt/PDE selectivity profiling
Structural homology to Porcupine inhibitors
Off-target PDE modulation assessment
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